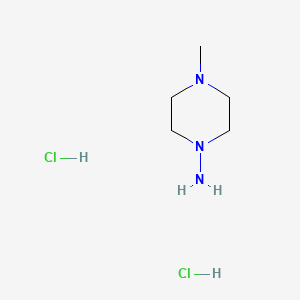
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(3,5-di-tert-butylphenyl)-21,22-dihydroporphyrin is a complex organic compound with the molecular formula C76H94N4 . It has an average mass of 1063.586 Da and a mono-isotopic mass of 1062.747803 Da .
Molecular Structure Analysis
This compound is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .Chemical Reactions Analysis
In a study, it was shown that gold (III) porphyrins are not electrochemically inert. The gold (III) porphyrin underwent reduction at the central metal ion to give the first known gold (II) porphyrin . This overturned the long-held assumption that reduction of such complexes only occurs at the macrocycle .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, and its molar refractivity is 336.0±0.3 cm3 . It has 4 H-bond acceptors and 2 H-bond donors . The compound also has a polar surface area of 57 Å2 and a polarizability of 133.2±0.5 10-24cm3 .Scientific Research Applications
Photodynamic Therapy Applications
Porphyrin-based compounds are extensively researched for their applications in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells. Studies show that modified porphyrins, such as tetra(hydroxyphenyl)porphyrins and their derivatives, have potential as photosensitizers for PDT. These compounds, after being activated by light, produce reactive oxygen species that can kill cancer cells. For instance, a specific tetrahydroporphyin derivative has shown promise in Phase III clinical trials for treating head and neck cancer due to its ability to be activated by light and selectively target cancerous tissues (Songca & Mbatha, 2000).
Semiconductor Properties
Porphyrins are also being studied for their semiconductor properties, with applications in photovoltaic devices and sensors. Polymeric films derived from amino-substituted tetraphenylporphyrins have been shown to exhibit semiconductor properties, making them suitable for use in photovoltaic devices. These films can be made electroconductive through electrochemical doping, highlighting their potential in electronics (Tesakova & Parfenyuk, 2021).
Environmental Sensing
Porphyrin derivatives have been explored for environmental sensing, particularly for detecting metal ions and pollutants. Certain porphyrin-based polymers have demonstrated the ability to function as optical sensors for metal ions, indicating their potential in environmental monitoring and safety applications. These materials can selectively bind to specific metal ions, changing their optical properties in a way that can be measured and quantified (Aly et al., 2020).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with aldehydes followed by reduction and oxidation reactions.", "Starting Materials": [ "3,5-ditert-butylbenzaldehyde", "pyrrole", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "manganese dioxide", "methanol", "chloroform" ], "Reaction": [ "Step 1: Condensation of pyrrole with 3,5-ditert-butylbenzaldehyde in the presence of acetic acid to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin", "Step 2: Reduction of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)porphyrin with sodium borohydride in methanol to form 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin", "Step 3: Oxidation of 5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin with manganese dioxide in chloroform to form 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin" ] } | |
CAS RN |
89372-90-7 |
Product Name |
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
Molecular Formula |
C76H94N4 |
Molecular Weight |
1063.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C76H94N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25-44,77-78H,1-24H3 |
InChI Key |
TZGTYCTZIOXJRG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)N3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



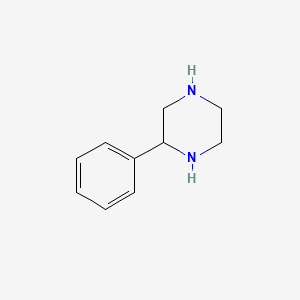
![(1R,9R,10S,12S,13R,14S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1584379.png)

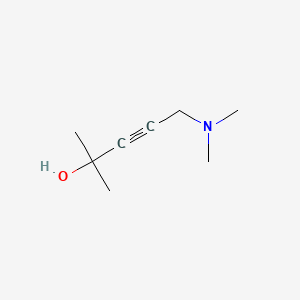
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1584382.png)

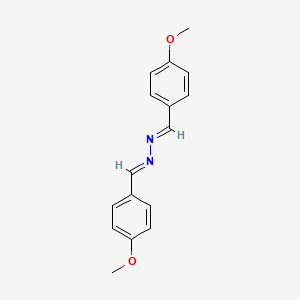

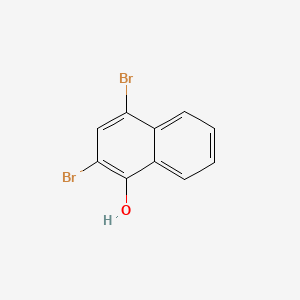

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
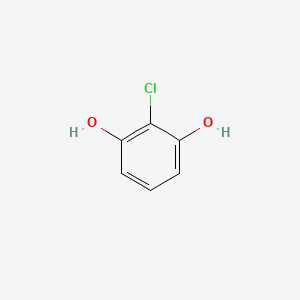
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
